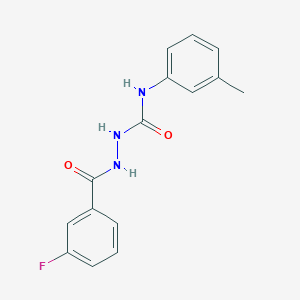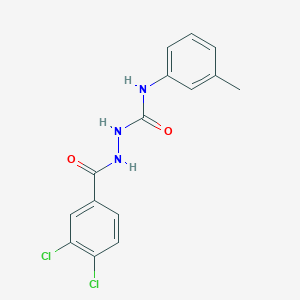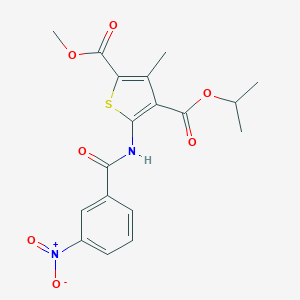
2-(3-FLUOROBENZOYL)-N~1~-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-FLUOROBENZOYL)-N~1~-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE is an organic compound that belongs to the class of hydrazinecarboxamides This compound is characterized by the presence of a fluorobenzoyl group and a methylphenyl group attached to a hydrazinecarboxamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-FLUOROBENZOYL)-N~1~-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE typically involves the reaction of 3-fluorobenzoyl chloride with N-(3-methylphenyl)hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are important considerations in industrial production to ensure sustainability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-FLUOROBENZOYL)-N~1~-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(3-FLUOROBENZOYL)-N~1~-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-FLUOROBENZOYL)-N~1~-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-chloro-3-methylphenyl)-4-(3-fluorobenzoyl)piperazine
- ethyl 2-[(3-fluorobenzoyl)amino]-4-(3-methylphenyl)thiophene-3-carboxylate
Uniqueness
2-(3-FLUOROBENZOYL)-N~1~-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, or physical properties, making it valuable for specific research and industrial purposes.
Propriétés
Formule moléculaire |
C15H14FN3O2 |
|---|---|
Poids moléculaire |
287.29g/mol |
Nom IUPAC |
1-[(3-fluorobenzoyl)amino]-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C15H14FN3O2/c1-10-4-2-7-13(8-10)17-15(21)19-18-14(20)11-5-3-6-12(16)9-11/h2-9H,1H3,(H,18,20)(H2,17,19,21) |
Clé InChI |
HFSLDPFSDLKGFY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)NNC(=O)C2=CC(=CC=C2)F |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)NNC(=O)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-3-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B450194.png)
![Methyl 4-(4-chlorophenyl)-2-[(3,4-dimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B450195.png)

![Propyl 2-[(5-bromo-2-furoyl)amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate](/img/structure/B450200.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B450201.png)
![4-fluoro-N'-[3-({5-fluoro-2-nitrophenoxy}methyl)-4-methoxybenzylidene]benzenesulfonohydrazide](/img/structure/B450204.png)
![N'-[1-(5-bromo-2-thienyl)propylidene]-2-chlorobenzohydrazide](/img/structure/B450205.png)

![Methyl 4-(4-fluorophenyl)-5-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B450209.png)
![N'-[4-methoxy-3-(methoxymethyl)benzylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B450210.png)
![4-Ethyl 2-methyl 5-[(2-iodobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B450211.png)
![4-tert-butyl-N-(4-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B450215.png)
![Methyl 2-[(4-chlorobenzoyl)amino]-5-propylthiophene-3-carboxylate](/img/structure/B450216.png)
![N'-[4-methoxy-3-(methoxymethyl)benzylidene]-2-phenoxyacetohydrazide](/img/structure/B450219.png)
